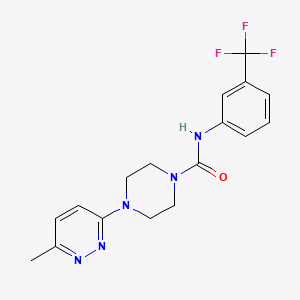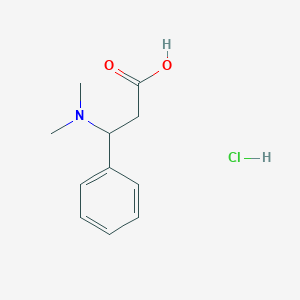![molecular formula C18H19N3O3S2 B2865208 1-(3,4-Dimethoxybenzyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea CAS No. 1207000-73-4](/img/structure/B2865208.png)
1-(3,4-Dimethoxybenzyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxybenzyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea, also known as DMBU, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMBU is a urea derivative that has been synthesized using a specific method, and it has been found to have a variety of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
- Antioxidant Activity of Derivatives : A derivative of this compound, specifically a coumarin substituted heterocyclic compound, was found to exhibit high antioxidant activities. This derivative showed significant scavenging activity against DPPH radicals, comparable to that of vitamin C at certain concentrations (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Chemical Properties and Synthesis
- N-Protecting Group Utility : The 3,4-dimethoxybenzyl group, part of this compound's structure, has been used as an N-protecting group for certain derivatives. Its elimination can be influenced by specific reagents and the substituents present (Grunder-Klotz & Ehrhardt, 1991).
Biological Activities
- Anti-microbial and Cytotoxicity Studies : Novel urea derivatives related to this compound have shown promising anti-microbial activity against various bacterial strains and moderate to good activity against fungal pathogens. Additionally, some of these derivatives exhibit significant cytotoxicity against cancer cell lines (Shankar et al., 2017).
- Evaluation in Acetaminophen Toxicity : A benzothiazole derivative related to the compound demonstrated potential in mitigating the initial phase of acetaminophen-induced hepatotoxicity, suggesting its role in combating oxidative stress and chemical-induced liver damage (Cabrera-Pérez et al., 2016).
Pharmaceutical Applications
- Antiproliferative Properties : Schiff bases derived from compounds structurally related to 1-(3,4-Dimethoxybenzyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea have been synthesized and shown to possess antiproliferative properties, with potential for chemotherapy drug development (Gür et al., 2020).
Photodegradation Studies
- Herbicide Photodegradation : A thiadiazole-urea herbicide, similar in structure, has been studied for its photodegradation properties. Understanding these processes is crucial for environmental safety and the development of more sustainable agrochemicals (Moorman, Findak, & Ku, 1985).
Eigenschaften
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(2-methylsulfanyl-1,3-benzothiazol-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-23-14-7-4-11(8-15(14)24-2)10-19-17(22)20-12-5-6-13-16(9-12)26-18(21-13)25-3/h4-9H,10H2,1-3H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJILCAWOJNZMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)N=C(S3)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

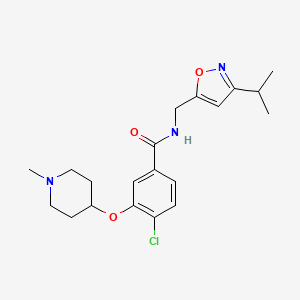

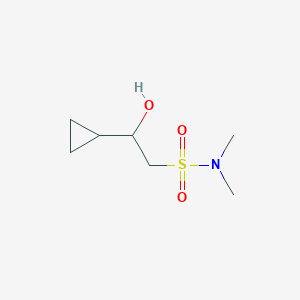
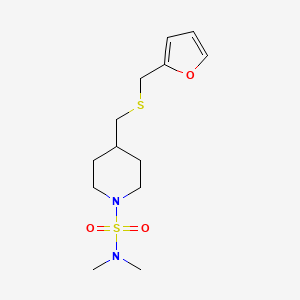
![1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole](/img/structure/B2865134.png)
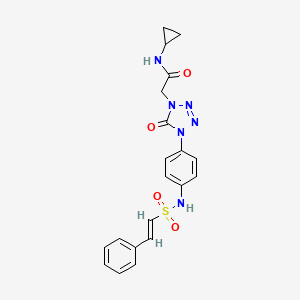
![2-(1-methyl-1H-indol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2865137.png)
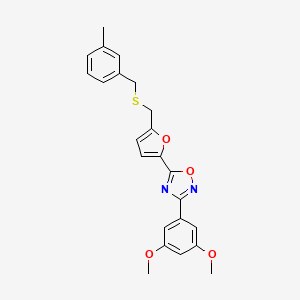

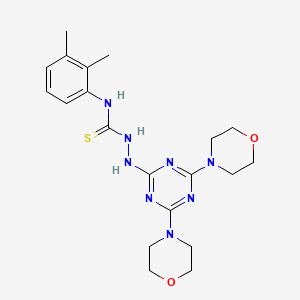
![Ethyl 3-(4-methylphenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2865143.png)
